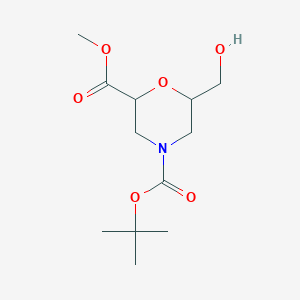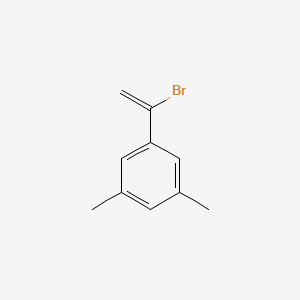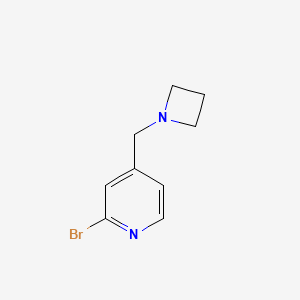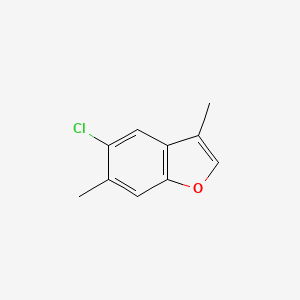
6-Chloro-1-(P-tolylsulfonyl)-2,3-dihydroquinolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-1-(P-tolylsulfonyl)-2,3-dihydroquinolin-4-one is a synthetic organic compound that belongs to the class of quinolinone derivatives This compound is characterized by the presence of a chloro group at the 6th position, a P-tolylsulfonyl group at the 1st position, and a dihydroquinolin-4-one core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-(P-tolylsulfonyl)-2,3-dihydroquinolin-4-one typically involves a multi-step process. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting materials, which include 6-chloroquinolin-4-one and P-toluenesulfonyl chloride.
Nucleophilic Substitution Reaction: The 6-chloroquinolin-4-one undergoes a nucleophilic substitution reaction with P-toluenesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistent product quality.
化学反应分析
Types of Reactions
6-Chloro-1-(P-tolylsulfonyl)-2,3-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into dihydroquinolinone derivatives.
Substitution: The chloro group at the 6th position can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
科学研究应用
6-Chloro-1-(P-tolylsulfonyl)-2,3-dihydroquinolin-4-one has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 6-Chloro-1-(P-tolylsulfonyl)-2,3-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-Acetyl-1-(P-tolylsulfonyl)pyrrole: This compound shares the P-tolylsulfonyl group but has a different core structure.
6-Chloroquinolin-4-one: This compound shares the chloroquinolinone core but lacks the P-tolylsulfonyl group.
Uniqueness
6-Chloro-1-(P-tolylsulfonyl)-2,3-dihydroquinolin-4-one is unique due to the combination of the chloro group, P-tolylsulfonyl group, and dihydroquinolinone core
属性
分子式 |
C16H14ClNO3S |
|---|---|
分子量 |
335.8 g/mol |
IUPAC 名称 |
6-chloro-1-(4-methylphenyl)sulfonyl-2,3-dihydroquinolin-4-one |
InChI |
InChI=1S/C16H14ClNO3S/c1-11-2-5-13(6-3-11)22(20,21)18-9-8-16(19)14-10-12(17)4-7-15(14)18/h2-7,10H,8-9H2,1H3 |
InChI 键 |
CLAKQSOFQNLKTK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)C3=C2C=CC(=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Cyclopropylbenzo[d][1,3]dioxole](/img/structure/B13698520.png)

![D-Proline, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-, (4S)-](/img/structure/B13698531.png)


![1-(Benzo[d][1,3]dioxol-4-yl)guanidine](/img/structure/B13698553.png)





![5-[4-(tert-Butyl)benzyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13698592.png)
![N-(4-Biphenylyl)naphtho[2,3-b]benzofuran-2-amine](/img/structure/B13698593.png)
